molecular formula C21H32FN3O2 B13910721 tert-Butyl 1'-(4-amino-2-fluorophenyl)-[4,4'-bipiperidine]-1-carboxylate

tert-Butyl 1'-(4-amino-2-fluorophenyl)-[4,4'-bipiperidine]-1-carboxylate

Cat. No.: B13910721
M. Wt: 377.5 g/mol
InChI Key: XWOBAMMYUPLUJW-UHFFFAOYSA-N
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Description

tert-Butyl 1’-(4-amino-2-fluorophenyl)-[4,4’-bipiperidine]-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1’-(4-amino-2-fluorophenyl)-[4,4’-bipiperidine]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluorophenyl group can be reduced to form corresponding hydro derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the fluorophenyl group can produce hydro derivatives.

Scientific Research Applications

tert-Butyl 1’-(4-amino-2-fluorophenyl)-[4,4’-bipiperidine]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1’-(4-amino-2-fluorophenyl)-[4,4’-bipiperidine]-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1’-(4-amino-2-fluorophenyl)-[4,4’-bipiperidine]-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H32FN3O2

Molecular Weight

377.5 g/mol

IUPAC Name

tert-butyl 4-[1-(4-amino-2-fluorophenyl)piperidin-4-yl]piperidine-1-carboxylate

InChI

InChI=1S/C21H32FN3O2/c1-21(2,3)27-20(26)25-12-8-16(9-13-25)15-6-10-24(11-7-15)19-5-4-17(23)14-18(19)22/h4-5,14-16H,6-13,23H2,1-3H3

InChI Key

XWOBAMMYUPLUJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C3=C(C=C(C=C3)N)F

Origin of Product

United States

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